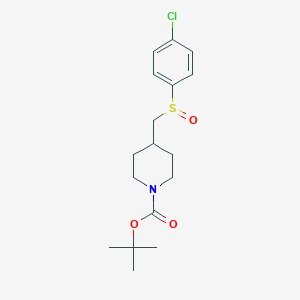

tert-Butyl 4-(((4-chlorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-[(4-chlorophenyl)sulfinylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO3S/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-23(21)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYDHZUPFGKUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

tert-Butyl 4-(((4-chlorophenyl)sulfinyl)methyl)piperidine-1-carboxylate, known by its chemical formula and CAS number 946593-11-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a sulfinyl moiety attached to a chlorophenyl group. Its molecular weight is approximately 295.81 g/mol, and it has a purity level of 97% as per commercial sources .

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurological pathways. The sulfinyl group is particularly noteworthy as it can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives, including those containing sulfinyl groups. For instance, a related compound demonstrated moderate activity against various cancer cell lines with an IC50 value around 92.4 μM . While specific data on this compound is limited, its structural analogs suggest it may exhibit similar properties.

Antimicrobial Activity

In vitro studies have shown that piperidine derivatives can possess antimicrobial properties. A high-throughput screening of related compounds revealed that certain piperidine analogs inhibited the growth of Mycobacterium tuberculosis with varying degrees of efficacy . The presence of the chlorophenyl group in this compound may contribute to its antimicrobial activity.

Case Studies

- In Vitro Studies : One study evaluated a series of piperidine derivatives for their biological activity against cancer cell lines. Compounds structurally similar to this compound showed promising results, indicating potential for further development as anticancer agents .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the piperidine scaffold significantly affected biological activity. Compounds with electron-withdrawing groups like chloro or sulfonyl groups exhibited enhanced potency against specific targets .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfinyl group can undergo oxidation to form the corresponding sulfone (–SO₂–). This reaction is typically mediated by strong oxidizing agents:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Sulfinyl → Sulfone | mCPBA (meta-chloroperbenzoic acid), H₂O₂/CH₃COOH, or NaIO₄ | tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfone with retention of stereochemistry at the sulfur center.

Reduction Reactions

The sulfinyl group can be reduced to a sulfide (–S–), offering a pathway to modify electronic properties:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Sulfinyl → Sulfide | LiAlH₄, NaBH₄ (with catalysts), or P(NMe₂)₃ | tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate |

Key Observation : Lithium aluminum hydride (LiAlH₄) provides higher yields compared to borohydride systems .

Nucleophilic Substitution

The methylene group adjacent to the sulfinyl moiety can participate in nucleophilic substitution under basic conditions:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| SN2 at Methylene Carbon | K₂CO₃, DMF, amines/thiols | Derivatives with –NH– or –S– substituents at the methylene position |

Example : Reaction with benzylamine yields tert-butyl 4-((4-chlorophenyl)((benzylamino)methyl)sulfinyl)piperidine-1-carboxylate.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions, enabling further functionalization of the piperidine nitrogen:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Boc Removal | HCl (gaseous) in dioxane, TFA | 4-(((4-Chlorophenyl)sulfinyl)methyl)piperidine hydrochloride |

Applications : The deprotected amine serves as a precursor for synthesizing bioactive molecules targeting kinase inhibition .

Condensation and Coupling Reactions

The sulfinyl group acts as a directing group in Pd-catalyzed cross-coupling reactions:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acids | Biaryl derivatives with retained sulfinyl functionality |

Notable Example : Coupling with 4-fluorophenylboronic acid yields tert-butyl 4-(((4-chlorophenyl)(4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate .

Comparative Reactivity of Sulfur Functionalities

A comparison of sulfinyl, sulfonyl, and sulfide derivatives highlights distinct reactivities:

| Functional Group | Oxidation State | Reactivity Highlights |

|---|---|---|

| Sulfinyl (–SO–) | +4 | Susceptible to oxidation/reduction; participates in asymmetric synthesis |

| Sulfonyl (–SO₂–) | +6 | Stable under oxidative conditions; resists nucleophilic attack |

| Sulfide (–S–) | -2 | Prone to oxidation; forms disulfides under mild conditions |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The compound is compared to analogs with modifications in the sulfinyl group, aromatic substituents, or piperidine ring functionalization. Key differences in molecular weight, substituent effects, and physicochemical properties are summarized below.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Sulfinyl vs. Thio Groups : The sulfinyl group (S=O) in the target compound increases polarity and hydrogen-bonding capacity compared to the sulfide (S⁰) in 3-(((4-chlorophenyl)thio)methyl)piperidine hydrochloride. This difference may influence receptor binding or metabolic stability .

- Trifluoromethyl Substitution : The trifluoromethyl group in C₁₁H₁₈F₃N₂O₃S introduces strong electron-withdrawing effects, which could enhance metabolic resistance but reduce solubility .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-(((4-chlorophenyl)sulfinyl)methyl)piperidine-1-carboxylate, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a sulfinylmethyl intermediate. A common approach is reacting 4-(((4-chlorophenyl)sulfinyl)methyl)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine group . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine backbone and sulfinylmethyl substituent. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) or TLC assesses purity, while infrared (IR) spectroscopy verifies functional groups like the sulfoxide and carbonyl .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including flame-resistant lab coats, nitrile gloves, and eye protection. Avoid inhalation/contact; work in a fume hood. For fires, use CO₂ or dry powder extinguishers (water may be unsuitable). Store in amber glass containers at room temperature, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize solvent choice (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of tert-butyl chloroformate. Catalytic bases (e.g., DMAP) may accelerate reaction rates. Post-synthesis, use gradient recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for high-purity isolation .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Q. What are the implications of the compound's stability under acidic or basic conditions for experimental design?

Q. How can researchers assess the compound's potential biological activity given structural analogs?

- Methodological Answer : Screen against target receptors (e.g., GPCRs, kinases) using in vitro binding assays. Compare with analogs like tert-butyl 4-(4-chlorophenyl)piperidine derivatives, noting substituent effects on activity. Computational docking studies (e.g., AutoDock) can predict binding modes .

Q. What are the challenges in ensuring regulatory compliance for this compound in international research collaborations?

- Methodological Answer : Discrepancies in GHS classification (e.g., some SDSs list "not classified" while others lack data) require case-by-case risk assessments. Harmonize SDS documentation with REACH and OSHA guidelines. Confirm transport restrictions (e.g., IATA/IMDG codes) for cross-border shipping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.